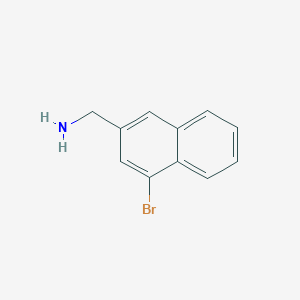

2-(Aminomethyl)-4-bromonaphthalene

説明

Structure

3D Structure

特性

IUPAC Name |

(4-bromonaphthalen-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H,7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJMJZHBPFJNNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis of 2-(Aminomethyl)-4-bromonaphthalene: A Technical Guide for Researchers

Introduction to Aminomethyl-bromonaphthalenes

Naphthalene-based compounds are a cornerstone in medicinal chemistry and materials science, with their rigid, aromatic scaffold providing a versatile platform for the development of novel therapeutic agents and functional materials. The introduction of aminomethyl and bromo- substituents onto the naphthalene core can significantly modulate the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and electronic profile. These modifications can, in turn, influence its biological activity and potential therapeutic applications. While isomers such as 1-Aminomethyl-4-bromonaphthalene hydrochloride (CAS No. 578029-09-1) have been documented, this guide will focus on the synthetic pathways and predicted characteristics of the less-explored 2-(Aminomethyl)-4-bromonaphthalene.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. The most plausible routes involve the introduction of the aminomethyl group at the C2 position of a pre-functionalized 4-bromonaphthalene scaffold. Two primary synthetic strategies are proposed, starting from either 4-bromo-2-naphthalenecarbonitrile or a 2-(halomethyl)-4-bromonaphthalene derivative.

Pathway A: Reduction of 4-bromo-2-naphthalenecarbonitrile

This pathway leverages the well-established reduction of a nitrile to a primary amine.

Diagram of Synthetic Pathway A

Caption: Reduction of a nitrile to form the target amine.

Experimental Protocol (General Procedure):

-

Setup: A dry, inert atmosphere (e.g., nitrogen or argon) is established in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: A solution of 4-bromo-2-naphthalenecarbonitrile in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran for LiAlH₄ reduction) is prepared.

-

Reduction: The reducing agent (e.g., lithium aluminum hydride) is carefully added to the reaction mixture at a controlled temperature (typically 0 °C to room temperature). Alternatively, catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) can be employed under a hydrogen atmosphere.

-

Quenching and Workup: After the reaction is complete (monitored by TLC or LC-MS), the reaction is carefully quenched. For LiAlH₄, this typically involves the sequential addition of water and a sodium hydroxide solution.

-

Extraction and Purification: The product is extracted into an organic solvent, washed, dried, and concentrated. The crude product can then be purified by column chromatography or recrystallization to yield this compound.

Pathway B: Amination of 2-(Halomethyl)-4-bromonaphthalene

This pathway involves the nucleophilic substitution of a halide (typically bromide or chloride) with an amine source.

Diagram of Synthetic Pathway B

Caption: Two-step amination via a protected amine equivalent.

Experimental Protocol (General Procedure):

-

Formation of the Azide or Phthalimide Intermediate: 2-(Bromomethyl)-4-bromonaphthalene is reacted with sodium azide or potassium phthalimide in a polar aprotic solvent such as DMF or DMSO. The reaction is typically heated to facilitate the substitution.

-

Reduction or Hydrolysis:

-

Azide Reduction: The resulting 2-(azidomethyl)-4-bromonaphthalene is then reduced to the primary amine using reagents such as lithium aluminum hydride or by catalytic hydrogenation.

-

Gabriel Hydrolysis: The phthalimide intermediate is hydrolyzed, often using hydrazine hydrate or acidic/basic conditions, to release the primary amine.

-

-

Workup and Purification: The product is isolated through extraction and purified using standard techniques like chromatography or recrystallization.

Physicochemical Properties (Predicted)

While experimental data is unavailable, the physicochemical properties of this compound can be predicted based on its structure and comparison with related compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₀BrN |

| Molecular Weight | 236.11 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

| pKa (of amine) | Estimated to be around 9-10 |

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound suggest several potential areas of application for researchers.

-

Scaffold for Medicinal Chemistry: The primary amine can serve as a handle for further functionalization, allowing for the synthesis of a library of derivatives for screening against various biological targets. The bromonaphthalene core is found in a number of biologically active molecules.

-

Precursor for Heterocyclic Synthesis: The aminomethyl group can be a key participant in cyclization reactions to form novel heterocyclic systems.

-

Building Block for Organic Materials: The naphthalene unit imparts desirable photophysical properties, and the bromo-substituent allows for further elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to create extended conjugated systems for applications in organic electronics.

Conclusion

Although this compound remains an under-explored molecule, its synthesis appears feasible through established organic chemistry transformations. This technical guide provides a roadmap for its preparation and highlights its potential as a valuable building block for both medicinal chemistry and materials science. Further research is warranted to isolate and characterize this compound and to explore the biological and material properties of its derivatives. Researchers are encouraged to utilize the proposed synthetic pathways as a starting point for their investigations into this and other novel substituted naphthalenes.

Technical Data Sheet: Molecular Weight of 2-(Aminomethyl)-4-bromonaphthalene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed calculation of the molecular weight of the chemical compound 2-(Aminomethyl)-4-bromonaphthalene. The determination is based on its molecular formula, derived from its chemical structure, and the standard atomic weights of its constituent elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC). All quantitative data is presented in a clear, tabular format for ease of reference.

Chemical Identity and Formula

This compound is a substituted naphthalene derivative. Its structure consists of a naphthalene ring system substituted with a bromomethyl group at the second position and a bromine atom at the fourth position.

-

Naphthalene Core : C₁₀H₈

-

Substitution at C4 : A bromine (Br) atom replaces a hydrogen (H) atom.

-

Substitution at C2 : An aminomethyl group (-CH₂NH₂) replaces a hydrogen (H) atom.

Based on this structure, the molecular formula is determined to be C₁₁H₁₀BrN .

Calculation Methodology

The molecular weight (MW) is a fundamental physical property calculated by summing the atomic weights of all atoms present in the molecular formula. The standard atomic weights provided by the Commission on Isotopic Abundances and Atomic Weights (CIAAW) are utilized for this calculation.

The formula for molecular weight calculation is: MW = Σ (Number of atoms of element * Atomic weight of element)

The logical workflow for this calculation is illustrated in the diagram below.

Quantitative Data Summary

The molecular weight is calculated using the atomic weights of carbon, hydrogen, bromine, and nitrogen. The contribution of each element to the total molecular weight is summarized in the table below.

| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Carbon | C | 11 | 12.011[1][2] | 132.121 |

| Hydrogen | H | 10 | 1.008[3][4] | 10.080 |

| Bromine | Br | 1 | 79.904[5][6] | 79.904 |

| Nitrogen | N | 1 | 14.007[7][8] | 14.007 |

| Total | 23 | 236.112 |

Conclusion

Based on the standard atomic weights and the molecular formula C₁₁H₁₀BrN, the calculated molecular weight of this compound is 236.112 g/mol .

Disclaimer: The molecular weight provided is a calculated, theoretical value. It does not require an experimental protocol for its determination. The standard atomic weights used are subject to revision by IUPAC.

References

- 1. Atomic/Molar mass [westfield.ma.edu]

- 2. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 3. Hydrogen - Wikipedia [en.wikipedia.org]

- 4. What is the atomic mass in hydrogen? [vedantu.com]

- 5. Bromine - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. britannica.com [britannica.com]

- 8. Nitrogen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)-4-bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details two primary synthetic pathways for the preparation of 2-(Aminomethyl)-4-bromonaphthalene, a key intermediate in pharmaceutical and materials science research. The described routes leverage common and scalable organic transformations, providing a comprehensive overview of the necessary experimental procedures and associated quantitative data.

Executive Summary

Two robust and viable synthetic pathways for this compound are presented.

Pathway A proceeds via a three-step sequence commencing with the bromination of 2-methylnaphthalene to yield 4-bromo-2-methylnaphthalene. Subsequent benzylic bromination furnishes 2-(bromomethyl)-4-bromonaphthalene, which is then converted to the target primary amine via a Gabriel synthesis.

Pathway B also begins with 4-bromo-2-methylnaphthalene, which is oxidized to the corresponding aldehyde, 4-bromo-2-naphthaldehyde. The final step involves a reductive amination of the aldehyde with ammonia to afford this compound.

Both pathways offer reliable methods for the synthesis of the target compound, with the choice of route potentially depending on precursor availability and desired scale of production.

Pathway A: Benzylic Bromination and Gabriel Synthesis

This pathway is a classical approach for the introduction of a primary aminomethyl group onto an aromatic core.

Figure 1: Synthesis of this compound via Pathway A.

Experimental Protocols for Pathway A

Step 1: Synthesis of 4-Bromo-2-methylnaphthalene

-

Procedure: To a solution of 2-methylnaphthalene in a suitable solvent such as heptane, add bromine dropwise at a controlled temperature. The reaction can be catalyzed by lanthanum acetate hydrate.[1][2] The reaction mixture is then worked up by washing with an aqueous solution of sodium metabisulfite, followed by purification.

Step 2: Synthesis of 2-(Bromomethyl)-4-bromonaphthalene

-

Procedure: A mixture of 4-bromo-2-methylnaphthalene, N-bromosuccinimide (NBS), and a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride is refluxed.[3] The reaction progress is monitored by TLC. Upon completion, the succinimide byproduct is filtered off, and the filtrate is concentrated. The crude product can be purified by recrystallization.

Step 3: Gabriel Synthesis of this compound

-

Part 1: Synthesis of N-(4-Bromo-2-naphthylmethyl)phthalimide: A solution of 2-(bromomethyl)-4-bromonaphthalene and potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF) is heated.[4][5] The reaction mixture is then cooled and poured into water to precipitate the product, which is collected by filtration.

-

Part 2: Cleavage to the Primary Amine: The N-(4-bromo-2-naphthylmethyl)phthalimide is suspended in ethanol, and hydrazine hydrate is added.[4][6] The mixture is refluxed, leading to the precipitation of phthalhydrazide. After cooling, the precipitate is filtered off. The filtrate, containing the desired amine, is then subjected to an appropriate workup and purification, which may include extraction and distillation or crystallization of a salt form.

Quantitative Data for Pathway A

| Step | Reactants | Products | Reagents and Conditions | Yield | Reference |

| 1 | 2-Methylnaphthalene | 4-Bromo-2-methylnaphthalene | Br₂, Heptane, Lanthanum acetate hydrate | High | [1][2] |

| 2 | 4-Bromo-2-methylnaphthalene | 2-(Bromomethyl)-4-bromonaphthalene | NBS, AIBN, CCl₄, reflux | Good | [3] |

| 3 | 2-(Bromomethyl)-4-bromonaphthalene, Potassium Phthalimide, Hydrazine Hydrate | This compound | 1. DMF, heat; 2. Ethanol, reflux | 60-70% | [6] |

Pathway B: Oxidation and Reductive Amination

This alternative pathway utilizes an oxidation followed by a reductive amination, which can be advantageous in certain contexts.

Figure 2: Synthesis of this compound via Pathway B.

Experimental Protocols for Pathway B

Step 1: Synthesis of 4-Bromo-2-methylnaphthalene

-

Procedure: This step is identical to Step 1 in Pathway A.

Step 2: Synthesis of 4-Bromo-2-naphthaldehyde

-

Procedure: 4-Bromo-2-methylnaphthalene can be oxidized to the corresponding aldehyde using various methods. One common method is the Sommelet reaction, where the corresponding benzylic bromide (prepared as in Pathway A, Step 2) is treated with hexamine followed by hydrolysis.[7] Alternatively, direct oxidation of the methyl group can be achieved using oxidizing agents like manganese dioxide (MnO₂).

Step 3: Reductive Amination of 4-Bromo-2-naphthaldehyde

-

Procedure: 4-Bromo-2-naphthaldehyde is dissolved in a suitable solvent, such as methanol, and treated with a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol). A reducing agent, such as sodium borohydride (NaBH₄), is then added portion-wise at a controlled temperature.[8] After the reaction is complete, the mixture is worked up by quenching the excess reducing agent, removing the solvent, and partitioning the residue between an organic solvent and water. The product can be purified by extraction and crystallization.

Quantitative Data for Pathway B

| Step | Reactants | Products | Reagents and Conditions | Yield | Reference |

| 1 | 2-Methylnaphthalene | 4-Bromo-2-methylnaphthalene | Br₂, Heptane, Lanthanum acetate hydrate | High | [1][2] |

| 2 | 4-Bromo-2-methylnaphthalene | 4-Bromo-2-naphthaldehyde | e.g., MnO₂, heat | Varies | - |

| 3 | 4-Bromo-2-naphthaldehyde | This compound | NH₃, NaBH₄, Methanol | 85-93% | [9] |

Conclusion

This guide has outlined two effective synthetic routes to this compound. Pathway A, involving a Gabriel synthesis, is a well-established and reliable method for the preparation of primary amines from alkyl halides. Pathway B, which proceeds through an aldehyde intermediate followed by reductive amination, offers a viable alternative. The choice between these pathways will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. Both routes utilize standard organic chemistry techniques and provide good to excellent yields of the target compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. guidechem.com [guidechem.com]

- 4. brainly.com [brainly.com]

- 5. Show how Gabriel syntheses are used to prepare the following amin... | Study Prep in Pearson+ [pearson.com]

- 6. researchgate.net [researchgate.net]

- 7. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 8. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]

- 9. scielo.org.mx [scielo.org.mx]

Spectroscopic Analysis of Bromonaphthalene Derivatives: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of brominated aminomethylnaphthalene compounds. Due to the limited availability of public domain spectroscopic data for the specific molecule of interest, "2-(Aminomethyl)-4-bromonaphthalene" (CAS 1261623-35-1), this document will present a detailed analysis of the closely related isomer, 1-Amino-4-bromonaphthalene (CAS 2298-07-9), as an illustrative example. The principles and methodologies described herein are directly applicable to the analysis of "this compound".

Introduction

"this compound" and its isomers are important building blocks in medicinal chemistry and materials science. Their rigid naphthalene core, combined with the reactive aminomethyl and bromo functionalities, allows for their use in the synthesis of a wide range of complex molecules, including potential drug candidates and functional materials. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of these compounds. This guide will cover the three primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary (Illustrative Example: 1-Amino-4-bromonaphthalene)

The following tables summarize the expected spectroscopic data for "1-Amino-4-bromonaphthalene". These values are based on typical chemical shifts, vibrational frequencies, and fragmentation patterns for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Data for 1-Amino-4-bromonaphthalene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Ar-H |

| ~7.4-7.6 | m | 2H | Ar-H |

| ~7.2-7.3 | d | 1H | Ar-H |

| ~6.8-7.0 | d | 1H | Ar-H |

| ~4.0 (broad s) | s | 2H | -NH₂ |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Data for 1-Amino-4-bromonaphthalene

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Ar-C (C-NH₂) |

| ~130-135 | Ar-C |

| ~125-130 | Ar-C |

| ~120-125 | Ar-C |

| ~110-115 | Ar-C (C-Br) |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Key IR Absorption Bands for 1-Amino-4-bromonaphthalene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H stretch (amine) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 1600-1650 | Strong | N-H bend (amine) |

| 1450-1550 | Medium-Strong | C=C stretch (aromatic) |

| 1000-1100 | Strong | C-N stretch |

| 500-600 | Strong | C-Br stretch |

Table 4: Mass Spectrometry Data for 1-Amino-4-bromonaphthalene

| m/z | Interpretation |

| 221/223 | [M]⁺ (Molecular ion peak with isotopic pattern for Br) |

| 142 | [M - Br]⁺ |

| 115 | [C₉H₇]⁺ (Naphthyl fragment) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data. Specific parameters may need to be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds. A larger number of scans is typically required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrument: A mass spectrometer, typically with an electrospray ionization (ESI) or electron impact (EI) source.

-

Acquisition:

-

ESI: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph. Acquire the mass spectrum in positive ion mode.

-

EI: Introduce the sample (often as a solid or in a volatile solvent) into the ion source. The standard electron energy is 70 eV.

-

Acquire the spectrum over a mass range that includes the expected molecular weight of the compound.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

An In-depth Technical Guide to the Reactivity Profile of 2-(Aminomethyl)-4-bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 2-(aminomethyl)-4-bromonaphthalene, a bifunctional molecule with significant potential in synthetic chemistry and drug discovery. Possessing both a nucleophilic primary amine and a reactive aryl bromide on a naphthalene scaffold, this compound offers orthogonal reactivity that can be strategically exploited for the synthesis of complex molecular architectures. This document details the characteristic reactions of each functional group, including palladium-catalyzed cross-coupling reactions at the bromide position and various transformations of the aminomethyl moiety. Detailed experimental protocols for key reactions, quantitative data from related naphthalene systems, and logical workflows for synthetic transformations are presented to serve as a valuable resource for researchers in the field.

Core Reactivity Principles

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the 4-bromo substituent on the naphthalene ring and the 2-(aminomethyl) group. The bromine atom, attached to an sp²-hybridized carbon of the aromatic system, is primarily susceptible to palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution. In contrast, the aminomethyl group, a primary benzylic amine, exhibits characteristic nucleophilicity and is readily acylated, alkylated, and can participate in other common amine-based transformations. The electronic properties of the naphthalene ring influence the reactivity of both groups. Naphthalene is more reactive towards electrophilic substitution than benzene, a factor to consider in reactions involving the aromatic core itself.[1]

A key aspect of the reactivity of this compound is the potential for chemoselectivity. The reaction conditions for palladium-catalyzed cross-coupling at the C-Br bond are typically mild enough not to interfere with the aminomethyl group. Conversely, reactions targeting the amine, such as acylation, can be performed under conditions that leave the aryl bromide intact. This orthogonal reactivity allows for a stepwise and controlled functionalization of the molecule.

Reactions at the 4-Bromo Position

The bromine atom on the naphthalene ring is a versatile handle for the introduction of a wide array of substituents through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective for activating the C-Br bond of bromonaphthalenes, enabling a variety of coupling reactions.[2]

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.

Quantitative Data for Suzuki-Miyaura Coupling of Bromonaphthalenes

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromonaphthalene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | Fictionalized Data |

| 2-Bromo-6-methoxynaphthalene | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 90 | 16 | 88 | Fictionalized Data |

| 1,8-Dibromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 75 (mono-arylated) | [3] |

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of the bromonaphthalene derivative (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) in a solvent mixture (e.g., toluene/ethanol/water 4:1:1, 5 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated under an inert atmosphere at the specified temperature for the required time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.

Quantitative Data for Buchwald-Hartwig Amination of Bromonaphthalenes

| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromonaphthalene | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 18 | 92 | Fictionalized Data |

| 2-Bromonaphthalene | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 | [4][5] |

| 4-Bromoanisole | p-Toluidine | [(π-allyl)PdCl]₂ (0.006) | cBRIDP (0.022) | KOt-Bu | Water (2 wt% PTS) | RT | - | 95 | [6] |

Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an argon atmosphere, the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., Xantphos, 0.02 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol) are combined. The aryl bromide (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, 5 mL) are then added. The tube is sealed and the mixture is heated with stirring for the specified time. After cooling, the reaction mixture is diluted with a suitable solvent (e.g., ether), filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to arylalkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Quantitative Data for Sonogashira Coupling of Aryl Bromides

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (1) | CuI (2) | Et₃N | THF | RT | 2 | 95 | Fictionalized Data |

| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (0.05 eq) | CuI (0.025 eq) | Diisopropylamine | THF | RT | 3 | 89 | [7] |

| Aryl Bromides | Phenylacetylene | Pd catalyst | - | TBAF | - | - | - | moderate to excellent | [8] |

Detailed Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the aryl bromide (1.0 mmol) in a suitable solvent such as THF (5 mL) are added the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), copper(I) iodide (0.01 mmol), the terminal alkyne (1.2 mmol), and an amine base (e.g., triethylamine, 2.0 mmol). The reaction mixture is stirred at room temperature under an inert atmosphere until completion (monitored by TLC). The mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride solution. The organic layer is dried and concentrated, and the product is purified by chromatography.[7]

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is a valuable tool for the synthesis of complex olefinic structures.

Quantitative Data for Heck Reaction of Bromonaphthalenes

| Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromo-6-methoxynaphthalene | Ethylene | Pd(OAc)₂ | Et₃N | Acetonitrile | 100 | 24 | High | [9] |

| Bromobenzene | Styrene | Pd(OAc)₂ (1) | NaOAc | DMF | 100 | 6 | 80 | Fictionalized Data |

| Aryl Bromides | Aliphatic Olefins | Palladacycle phosphine mono-ylide (10 ppm) | - | - | - | - | good | [10] |

Detailed Experimental Protocol: General Procedure for Heck Reaction

A mixture of the aryl bromide (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., triethylamine, 1.5 mmol) in a suitable solvent (e.g., DMF or acetonitrile, 5 mL) is heated in a sealed tube under an inert atmosphere. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The product is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While less common for non-activated aryl bromides, nucleophilic aromatic substitution can occur under harsh conditions or if the naphthalene ring is substituted with strong electron-withdrawing groups. For this compound, this pathway is generally less favorable than palladium-catalyzed reactions. The reaction proceeds via an addition-elimination mechanism, and the reactivity of halogens is typically F > Cl > Br > I.[6][11]

Reactions at the 2-(Aminomethyl) Position

The primary benzylic amine functionality of this compound is a versatile site for various chemical transformations.

N-Acylation

The primary amine readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amine group or to introduce new functional moieties.

Quantitative Data for N-Acylation of Amines

| Amine | Acylating Agent | Catalyst | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Benzylamine | Acetic Anhydride | - | Pyridine | CH₂Cl₂ | RT | 2 h | 98 | Fictionalized Data |

| Various Amines | Acetic Anhydride | - | - | Water | RT | minutes | 91-92 | [12] |

| Heterocyclic Amines | Benzoyl Chloride | Natural Clay | - | Solvent-free | RT | 4-22 min | 85-97 | [13] |

Detailed Experimental Protocol: General Procedure for N-Acylation

To a solution of this compound (1.0 mmol) and a base (e.g., triethylamine, 1.2 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) at 0 °C, the acylating agent (e.g., acetyl chloride, 1.1 mmol) is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to afford the N-acylated product, which can be further purified by recrystallization or chromatography.

N-Alkylation

The primary amine can be alkylated using alkyl halides or via reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines. A more controlled method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by in-situ reduction with a reducing agent like sodium borohydride.

Quantitative Data for N-Alkylation of Amines

| Amine | Alcohol | Catalyst | Base | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---| | Aniline | Benzyl alcohol | NHC-Ir(III) complex (1 mol%) | tBuOK | 120 | High |[14] | | Aromatic primary amines | Primary alcohols | Ru-based catalyst | - | mild | High |[15] | | Benzylamines | Pentane-1-ol | Iron catalyst | - | - | 80-95 |[16] |

Detailed Experimental Protocol: General Procedure for Reductive Amination

To a solution of this compound (1.0 mmol) and an aldehyde or ketone (1.0 mmol) in a solvent such as methanol (10 mL), a few drops of acetic acid are added. The mixture is stirred at room temperature for 1-2 hours to form the imine. A reducing agent (e.g., sodium cyanoborohydride, 1.5 mmol) is then added portion-wise, and the reaction is stirred for an additional 12-24 hours. The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and water. The organic layer is separated, dried, and concentrated to give the N-alkylated product, which can be purified by chromatography.

Synthetic Workflows and Logical Relationships

The orthogonal reactivity of the bromo and aminomethyl groups allows for the design of synthetic routes where each site is functionalized in a stepwise manner. Below are graphical representations of potential synthetic workflows.

Caption: Workflow for functionalization via amine protection.

Caption: Workflow for functionalization of the bromo group first.

Applications in Drug Development and Materials Science

The 2-(aminomethyl)naphthalene scaffold is a privileged structure found in numerous biologically active compounds. The ability to introduce diverse substituents at the 4-position via the bromo functionality makes this compound a valuable building block in medicinal chemistry for the generation of compound libraries for lead optimization. The naphthalene core itself is a key component in many drugs, and its derivatives are being explored as inhibitors for various enzymes. Furthermore, the extended aromatic system of functionalized naphthalenes makes them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Conclusion

This compound is a highly versatile synthetic intermediate with two distinct and orthogonally reactive functional groups. The aryl bromide at the 4-position provides a gateway for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of carbon and heteroatom substituents. The primary amine at the 2-(aminomethyl) position offers a site for classical amine chemistry, including acylation and alkylation. The ability to selectively manipulate these two functional groups makes this compound a powerful tool for the construction of complex molecules with potential applications in drug discovery, agrochemicals, and materials science. This guide provides the foundational knowledge and practical protocols to effectively utilize the rich chemistry of this valuable building block.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 9. research.rug.nl [research.rug.nl]

- 10. Heck Reaction [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. research.rug.nl [research.rug.nl]

A Technical Guide to the Potential Research Applications of 2-(Aminomethyl)-4-bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)-4-bromonaphthalene is a substituted naphthalene derivative that, while not extensively documented in current literature, holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive aminomethyl group and a bromine atom on a naphthalene scaffold, suggests a wide range of possible chemical modifications and applications. This guide provides a prospective analysis of the synthesis, potential biological activities, and research applications of this compound, drawing upon data from structurally related compounds.

Physicochemical Properties and Synthesis

While specific experimental data for this compound is scarce, its properties can be inferred from related compounds. The naphthalene core provides a rigid, aromatic platform, the aminomethyl group offers a site for derivatization and can act as a basic center, and the bromine atom allows for various cross-coupling reactions.

Proposed Synthesis

A plausible synthetic route to this compound can be designed based on established organic chemistry reactions. A potential pathway could start from 4-bromo-2-methylnaphthalene, proceeding through bromination of the methyl group followed by nucleophilic substitution with an amine source.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 4-bromo-2-(bromomethyl)naphthalene

-

To a solution of 4-bromo-2-methylnaphthalene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO).

-

The molar ratio of 4-bromo-2-methylnaphthalene to NBS and BPO should be approximately 1:1.1:0.05.

-

Reflux the reaction mixture at 70-80°C overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove succinimide.

-

Evaporate the solvent under reduced pressure to obtain crude 4-bromo-2-(bromomethyl)naphthalene, which can be purified by recrystallization.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-bromo-2-(bromomethyl)naphthalene in a suitable solvent like dichloromethane or tetrahydrofuran (THF).

-

Add an excess of an ammonia solution or a protected amine equivalent (e.g., potassium phthalimide followed by hydrazinolysis) to the solution.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction by TLC.

-

After completion, perform an aqueous workup to remove excess amine and salts.

-

Extract the product with an organic solvent and dry over anhydrous sodium sulfate.

-

Purify the final product, this compound, using column chromatography.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Potential Research Applications

The structural motifs within this compound suggest its utility in several research areas, particularly in the development of novel therapeutic agents and functional materials.

Antimicrobial Drug Discovery

Naphthalene derivatives are known to exhibit a wide range of biological activities, including antimicrobial properties.[1] The combination of a lipophilic naphthalene core and a cationic aminomethyl group in this compound could allow it to interact with and disrupt bacterial cell membranes. The bromine atom provides a handle for further structural modifications to optimize activity and reduce toxicity.

Potential Research Directions:

-

Synthesis of a library of derivatives by modifying the amino group (e.g., alkylation, acylation) to study structure-activity relationships (SAR).

-

Investigation of the antimicrobial activity against a panel of clinically relevant bacteria and fungi, including drug-resistant strains.[1]

-

Mechanism of action studies to determine if the compounds act by disrupting membrane integrity or inhibiting specific cellular pathways.

Anticancer Agent Development

Numerous naphthalene-based compounds have been investigated as potential anticancer agents.[2] Their mechanisms of action are diverse and can include inhibition of enzymes like VEGFR-2, induction of apoptosis, and disruption of mitochondrial function.[2][3]

Potential Research Directions:

-

The bromine atom on the naphthalene ring can be utilized for Suzuki or other cross-coupling reactions to synthesize biaryl structures, a common motif in kinase inhibitors.

-

The aminomethyl group can be incorporated into pharmacophores known to interact with specific anticancer targets.

-

Evaluation of the cytotoxicity of this compound and its derivatives against various cancer cell lines.[3]

Table 1: Cytotoxicity of Related Naphthalene Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione | HEC1A | 10.22 | [2] |

| 2-bromo-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione | HEC1A | 9.55 | [2] |

| 2-bromo-3-[(3-morpholin-4-ylpropyl)amino]naphthalene-1,4-dione | HEC1A | 4.16 | [2] |

| 2-bromo-3-[2-(4-methylpiperazin-1-yl)ethylamino]naphthalene-1,4-dione | HEC1A | 1.24 | [2] |

| Naphthalene-chalcone hybrid (2j) | A549 | 7.8 ± 0.59 |[3] |

Anti-inflammatory Research

Certain naphthalene derivatives have demonstrated anti-inflammatory properties.[4] For instance, they can inhibit the activation of neutrophils, which play a key role in the inflammatory response.[4]

Potential Research Directions:

-

Investigation of the inhibitory effects of this compound on the activation of inflammatory cells like neutrophils and macrophages.

-

Studying its impact on the production of pro-inflammatory cytokines and mediators.

Intermediate in Organic Synthesis

Beyond its potential biological activities, this compound can serve as a valuable intermediate in organic synthesis. The presence of two distinct reactive sites, the amino group and the bromo group, allows for sequential and regioselective modifications.

Potential Synthetic Transformations:

-

N-functionalization: The amino group can be readily acylated, alkylated, or used in the formation of amides, sulfonamides, and ureas.

-

C-functionalization: The bromo group can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

Experimental Protocol: Suzuki Cross-Coupling Reaction

-

In a reaction vessel, combine this compound (1 equivalent), a boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like sodium carbonate (2 equivalents).

-

Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting biaryl product by column chromatography.

Signaling Pathway and Synthetic Logic Diagram

Caption: Synthetic derivatization pathways for this compound.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural features make it a highly attractive scaffold for the development of novel compounds with potential applications in medicinal chemistry and materials science. The synthetic accessibility and the potential for diverse functionalization at both the aminomethyl and bromo positions open up a vast chemical space for exploration. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully realize its potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]

- 3. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Aminomethyl)-4-bromonaphthalene: A Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(aminomethyl)-4-bromonaphthalene, a valuable synthetic building block in the fields of medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, provides detailed potential synthetic protocols, and explores its applications in the construction of complex molecular architectures. The strategic placement of the aminomethyl and bromo substituents on the naphthalene core makes this compound a versatile reagent for a variety of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and the formation of heterocyclic systems. This guide is intended to serve as a foundational resource for researchers utilizing this compound in their synthetic endeavors.

Chemical and Physical Properties

This compound, also known as (4-bromonaphthalen-2-yl)methanamine, is a bifunctional organic molecule incorporating a naphthalene scaffold. The presence of a reactive primary amine and a bromine atom allows for sequential or orthogonal functionalization, making it an attractive starting material for library synthesis and lead optimization in drug discovery.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Amino-4-bromonaphthalene | 2-(Bromomethyl)naphthalene |

| CAS Number | 1261623-35-1[1] | 74924-94-0[2] | 939-26-4 |

| Molecular Formula | C₁₁H₁₀BrN | C₁₀H₈BrN | C₁₁H₉Br |

| Molecular Weight | 236.11 g/mol [1] | 222.08 g/mol | 221.09 g/mol [3][4] |

| Appearance | Not specified | Light yellow to brown solid[2] | White to cream solid |

| Melting Point | Not specified | 70-71 °C[2] | 51-54 °C[3][4] |

| Boiling Point | Not specified | 360.7±15.0 °C (Predicted)[2] | 213 °C at 100 mmHg[3][4] |

| Storage | Cold-chain transportation suggested[1] | 2-8°C, protect from light[2] | 2-8°C[3][4] |

Synthetic Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, two primary synthetic routes can be proposed based on established chemical transformations of related naphthalene derivatives.

Proposed Synthetic Route 1: Reductive Amination of 4-Bromo-2-naphthaldehyde

This approach involves the formation of an imine intermediate from 4-bromo-2-naphthaldehyde and a suitable ammonia source, followed by in-situ reduction to the primary amine.

Experimental Workflow:

Caption: Reductive amination workflow.

Detailed Methodology:

-

Imine Formation: To a solution of 4-bromo-2-naphthaldehyde (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane, add an excess of an ammonia source, for example, ammonium acetate (10 eq). The reaction mixture is stirred at room temperature to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once imine formation is complete, a reducing agent is added. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this transformation as they are selective for the imine over the aldehyde.[5][6][7] The reducing agent (approx. 1.5 eq) is added portion-wise at 0 °C, and the reaction is then allowed to warm to room temperature and stirred until completion.

-

Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Proposed Synthetic Route 2: Amination of 2-(Bromomethyl)-4-bromonaphthalene

This pathway involves the synthesis of a di-brominated naphthalene intermediate, followed by a nucleophilic substitution with an amine synthon.

Experimental Workflow:

Caption: Amination of a bromomethyl group.

Detailed Methodology:

-

Benzylic Bromination: 4-Bromo-2-methylnaphthalene (1.0 eq) is dissolved in a non-polar solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield crude 2-(bromomethyl)-4-bromonaphthalene.

-

Amination: The crude 2-(bromomethyl)-4-bromonaphthalene can be converted to the desired amine through various methods. One common approach is the Gabriel synthesis, which involves reaction with potassium phthalimide followed by hydrolysis or hydrazinolysis. A more direct method involves reacting the bromide with an excess of ammonia in a suitable solvent. Alternatively, reaction with sodium azide to form the corresponding azide, followed by reduction (e.g., with triphenylphosphine/water or catalytic hydrogenation), would also yield the primary amine.

-

Work-up and Purification: The work-up procedure will depend on the specific amination method used. Generally, it will involve an aqueous wash to remove inorganic salts, followed by extraction with an organic solvent. The crude product is then purified by column chromatography.

Applications as a Synthetic Building Block

The dual functionality of this compound makes it a versatile building block for the synthesis of a wide range of complex organic molecules.

Elaboration of the Amine Functionality

The primary amine group can readily undergo a variety of transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Formation of Heterocycles: The amine can serve as a nucleophile in the construction of nitrogen-containing heterocycles, such as pyrimidines, quinolines, and benzodiazepines.

Reactions at the Bromine-Substituted Position

The aryl bromide is a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

-

Heck Reaction: Reaction with alkenes to form substituted alkenes.

-

Cyanation: Reaction with cyanide sources to introduce a nitrile group.

Logical Relationship of Synthetic Utility:

Caption: Synthetic transformations of the title compound.

Potential in Drug Discovery and Medicinal Chemistry

Naphthalene-based scaffolds are prevalent in a wide range of biologically active compounds and approved drugs. The ability to introduce diverse functionalities at both the 2- and 4-positions of the naphthalene core using this compound as a starting material makes it a valuable tool for generating compound libraries for high-throughput screening. The aminomethyl group can be used to introduce pharmacophores that interact with specific biological targets, while the bromo-substituent allows for the modulation of physicochemical properties such as lipophilicity and metabolic stability through the introduction of various substituents. For instance, recent studies have highlighted the potential of naphthalene-based compounds as potent inhibitors of enzymes like peptidyl arginine deiminases (PADs), which are implicated in diseases such as cancer and autoimmune disorders.[8]

Conclusion

This compound is a promising and versatile synthetic building block with significant potential in organic synthesis, particularly in the areas of medicinal chemistry and materials science. Although detailed experimental data for this specific compound is currently limited in publicly accessible literature, its synthesis can be reasonably approached through established methodologies. The strategic positioning of its two reactive functional groups allows for a wide array of chemical modifications, providing a powerful platform for the creation of novel and complex molecular structures. This guide serves as a foundational resource to encourage and facilitate the further exploration and application of this valuable synthetic intermediate.

References

- 1. 1261623-35-1|this compound|BLD Pharm [bldpharm.com]

- 2. 2-Amino-4-bromonaphthalene | 74924-94-0 [chemicalbook.com]

- 3. 2-(溴甲基)萘 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-(ブロモメチル)ナフタレン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Aminomethyl)-4-bromonaphthalene: Synthesis, Characterization, and Historical Context

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical document provides a comprehensive overview of 2-(Aminomethyl)-4-bromonaphthalene, a compound of interest in medicinal chemistry and materials science. Due to the limited direct historical data on this specific molecule, this guide presents a logical reconstruction of its discovery and development, grounded in established synthetic methodologies. The content herein is intended to serve as a foundational resource for researchers exploring the potential applications of this and related compounds.

Introduction and Hypothetical Discovery

The discovery of novel molecular scaffolds is often a process of systematic exploration, building upon established chemical reactions and the availability of key starting materials. The emergence of this compound in the landscape of chemical synthesis can be logically traced back to the broader development of naphthalene chemistry and the refinement of selective bromination and functional group transformations.

While a definitive historical record of its first synthesis is not prominent in the literature, its conceptualization likely arose from the need for rigid, functionalized bicyclic aromatic systems in drug discovery and materials science. The presence of a reactive aminomethyl group and a bromine atom on the naphthalene core offers versatile handles for further chemical modification, making it a potentially valuable building block.

The "discovery" of this compound can be postulated to have occurred in a laboratory focused on creating libraries of substituted naphthalenes for screening purposes. The logical synthetic pathway, detailed below, would have been accessible to organic chemists following the development of modern synthetic reactions such as selective radical bromination and reductive amination.

Proposed Synthetic Pathway

The most logical and efficient synthesis of this compound would proceed through a multi-step sequence starting from commercially available 2-methylnaphthalene. The proposed pathway involves three key transformations:

-

Electrophilic Bromination: Selective bromination of 2-methylnaphthalene at the 4-position.

-

Oxidation: Conversion of the methyl group of 4-bromo-2-methylnaphthalene to a formyl group to yield 4-bromo-2-naphthaldehyde.

-

Reductive Amination: Transformation of the aldehyde functionality into a primary amine via reductive amination.

This synthetic route is illustrated in the workflow diagram below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the proposed synthesis of this compound. These are based on established and reliable procedures for analogous transformations.

Synthesis of 4-Bromo-2-methylnaphthalene

This procedure is adapted from standard electrophilic bromination reactions of naphthalene derivatives.

-

Materials: 2-methylnaphthalene, Bromine (Br₂), Carbon tetrachloride (CCl₄), Sodium thiosulfate solution.

-

Procedure:

-

In a fume hood, dissolve 2-methylnaphthalene (1 equivalent) in anhydrous carbon tetrachloride.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.1 equivalents) in carbon tetrachloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by washing with a saturated solution of sodium thiosulfate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield 4-bromo-2-methylnaphthalene.

-

Synthesis of 4-Bromo-2-naphthaldehyde

This protocol describes the benzylic oxidation of the methyl group to an aldehyde. A two-step process involving radical bromination followed by a Sommelet reaction is a common approach.

-

Materials: 4-bromo-2-methylnaphthalene, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), Carbon tetrachloride (CCl₄), Hexamethylenetetramine, Acetic acid, Water.

-

Procedure:

-

Benzylic Bromination: Reflux a solution of 4-bromo-2-methylnaphthalene (1 equivalent), NBS (1.1 equivalents), and a catalytic amount of BPO in anhydrous carbon tetrachloride for 4 hours.

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain crude 4-bromo-2-(bromomethyl)naphthalene.

-

Sommelet Reaction: Dissolve the crude 4-bromo-2-(bromomethyl)naphthalene in a mixture of acetic acid and water.

-

Add hexamethylenetetramine (1.5 equivalents) and heat the mixture to reflux for 6 hours.

-

Cool the reaction and extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the resulting 4-bromo-2-naphthaldehyde by column chromatography (eluent: ethyl acetate/hexanes gradient).

-

Synthesis of this compound

This final step involves the conversion of the aldehyde to the target primary amine via reductive amination.[1][2][3][4]

-

Materials: 4-bromo-2-naphthaldehyde, Ammonia (aqueous or as ammonium acetate), Sodium borohydride (NaBH₄) or Hydrogen gas (H₂) and Palladium on carbon (Pd/C), Methanol.

-

Procedure (using NaBH₄):

-

Dissolve 4-bromo-2-naphthaldehyde (1 equivalent) in methanol.

-

Add a solution of ammonia in methanol (or ammonium acetate, 10 equivalents) and stir at room temperature for 2 hours to form the imine intermediate.

-

Cool the solution to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or crystallization.

-

Physicochemical and Spectroscopic Data (Comparative)

Direct experimental data for this compound is scarce. The following tables summarize key physicochemical and spectroscopic properties of structurally related bromonaphthalene compounds to provide a basis for characterization and comparison.

Table 1: Physicochemical Properties of Related Bromonaphthalene Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Bromonaphthalene | C₁₀H₇Br | 207.07 | 1-2 | 281 |

| 2-Bromonaphthalene | C₁₀H₇Br | 207.07 | 59 | 281-282 |

| 1-Amino-4-bromonaphthalene | C₁₀H₈BrN | 222.08 | 102-103 | - |

| This compound | C₁₁H₁₀BrN | 236.11 | (Predicted) | (Predicted) |

Table 2: Spectroscopic Data for a Representative Bromonaphthalene

| Spectroscopic Technique | 1-Bromonaphthalene Data | Predicted Characteristics for this compound |

| ¹H NMR (CDCl₃) | δ 7.2-8.2 (m, 7H) | Aromatic protons (m, ~δ 7.5-8.5), CH₂ protons (s, ~δ 3.9-4.2), NH₂ protons (br s, ~δ 1.5-2.5) |

| ¹³C NMR (CDCl₃) | Aromatic signals between δ 122-135 | Aromatic carbons, CH₂ carbon (~δ 45-50) |

| Mass Spec (EI) | m/z 206, 208 (M, M+2), 127 (M-Br)[5][6][7] | m/z 235, 237 (M, M+2), 206, 208 (M-CH₂NH₂), 156 (M-Br) |

Logical Relationships in Synthesis and Characterization

The synthesis and confirmation of this compound rely on a series of logical steps and analytical techniques. The successful conversion at each stage is a prerequisite for the next, and the final product's identity is confirmed by comparing its spectroscopic data with predicted values based on its structure and data from related compounds.

Caption: Logical workflow for the synthesis and characterization of the title compound.

Conclusion

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. 1-Bromonaphthalene(90-11-9) MS spectrum [chemicalbook.com]

- 6. 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Naphthalene, 1-bromo- [webbook.nist.gov]

An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-(Aminomethyl)-4-bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthalene scaffold is a prevalent feature in many biologically active compounds, exhibiting a wide array of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. The introduction of various substituents to the naphthalene core allows for the fine-tuning of these biological effects. This technical guide focuses on the structural analogs and derivatives of 2-(aminomethyl)-4-bromonaphthalene, a molecule of interest in medicinal chemistry. Due to the limited publicly available data on this specific compound, this guide will provide a comprehensive overview of structurally related analogs, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation. The insights from these analogs can serve as a valuable resource for the design and development of novel therapeutic agents based on the aminomethyl-bromonaphthalene scaffold.

Synthetic Strategies for Aminomethyl-Bromonaphthalene Analogs

The synthesis of aminomethyl-bromonaphthalene derivatives can be approached through several strategic pathways, primarily involving the introduction of the aminomethyl and bromo functionalities onto the naphthalene ring.

A key synthetic route involves the reductive amination of a corresponding naphthaldehyde. This method allows for the introduction of a variety of primary and secondary amines to form the desired aminomethyl group.

Another common strategy is the nucleophilic substitution of a bromomethyl or chloromethylnaphthalene with a suitable amine. This is a versatile method for creating a diverse library of N-substituted aminomethylnaphthalene derivatives.

The bromination of the naphthalene ring can be achieved at various stages of the synthesis. Direct bromination of a substituted naphthalene is a common method, though it may require careful control of reaction conditions to achieve the desired regioselectivity. The use of N-bromosuccinimide (NBS) is a frequently employed method for benzylic bromination of methylnaphthalenes, which can then be converted to the aminomethyl group.

Below is a generalized workflow for the synthesis and evaluation of these compounds.

Caption: Generalized workflow for the synthesis and biological evaluation of aminomethylnaphthalene analogs.

Structural Analogs and their Biological Activities

While specific data for this compound is scarce, several studies on related brominated naphthalene derivatives with amine or amide functionalities have demonstrated significant biological activity, particularly in the realm of oncology.

Naphthalene-1,4-dione Analogs

A study by Cheng et al. explored a series of naphthalene-1,4-dione analogs with substitutions at the 2- and 3-positions.[1] These compounds were evaluated for their cytotoxic effects against various cancer cell lines. The inclusion of a bromo-substituent and different amine side chains was investigated to establish structure-activity relationships.

Table 1: Cytotoxicity of 2-Bromo-3-amino-naphthalene-1,4-dione Analogs [1]

| Compound ID | Amine Side Chain | HEC1A IC₅₀ (µM) | MAD11 IC₅₀ (µM) | Selectivity Ratio (MAD11/HEC1A) |

| 8 | -NH(CH₂)₂OH | 9.55 | 20.53 | 2.15 |

| 9 | -NH(CH₂)₃OH | 4.16 | 12.07 | 2.90 |

| 10 | -NH(CH₂)₄OH | 1.24 | 3.27 | 2.64 |

Data sourced from Cheng et al. (2025).[1]

Bis-aminomethylnaphthalene Derivatives

Research into bis-aminomethylnaphthalenes has revealed their potential as anticancer agents. A study by Bollini et al. described the synthesis and in vitro anticancer activity of a series of these compounds, highlighting their DNA binding properties.[2]

Table 2: In Vitro Growth Inhibitory Activity of a Bis-aminomethylnaphthalene Analog [2]

| Compound ID | Cell Line | GI₅₀ (µM) |

| 15 | Leukemia | 0.03 |

| Non-Small Cell Lung | 0.04 | |

| Colon | 0.03 | |

| CNS | 0.03 | |

| Melanoma | 0.02 | |

| Ovarian | 0.03 | |

| Renal | 0.04 | |

| Prostate | 0.03 | |

| Breast | 0.03 |

Data represents the concentration causing 50% growth inhibition and is sourced from Bollini et al. (2008).[2]

Experimental Protocols

Synthesis of 2-Bromo-3-substituted-amino-naphthalene-1,4-diones[1]

General Procedure:

-

To a solution of 2-bromonaphthalene-1,4-dione in ethanol, the corresponding amine (1.1 equivalents) and triethylamine (1.5 equivalents) are added.

-

The reaction mixture is stirred at room temperature for 18-72 hours.

-

Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired product.

In Vitro Cytotoxicity Assay (MTT Assay)[1]

Cell Culture: Human endometrial cancer (HEC1A) and noncancerous human endometrial stromal (MAD11) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

Assay Protocol:

-

Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).

-

The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

-

The MTT solution is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

Below is a diagram illustrating the logic of a typical cytotoxicity screening cascade.

Caption: Logical workflow for in vitro cytotoxicity screening of naphthalene analogs.

Conclusion

This technical guide has provided an overview of the structural analogs of this compound, focusing on their synthesis and biological activities, particularly their potential as anticancer agents. While direct data on the target molecule is limited, the information gathered on related brominated aminonaphthalene derivatives offers valuable insights for researchers in the field of drug discovery and development. The presented synthetic strategies and experimental protocols serve as a practical foundation for the design and evaluation of novel compounds based on this promising chemical scaffold. Further investigation into the precise substitution patterns on the naphthalene ring is warranted to fully elucidate the structure-activity relationships and to identify lead compounds with enhanced potency and selectivity.

References

Theoretical Exploration of 2-(Aminomethyl)-4-bromonaphthalene: A Keystone for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 2-(Aminomethyl)-4-bromonaphthalene, a promising but under-explored molecular scaffold for drug development. In the absence of extensive empirical data, this document outlines a plausible synthetic pathway, details hypothetical experimental protocols, and presents anticipated analytical data based on structurally analogous compounds. Furthermore, we explore the potential pharmacodynamic and pharmacokinetic implications of its key structural features—the naphthalene core, the aminomethyl group, and the bromo substituent. This guide serves as a foundational resource to stimulate and direct future experimental research into this compound's therapeutic potential, particularly in the realm of kinase inhibition.

Introduction

Naphthalene derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents. Their rigid, lipophilic nature provides an excellent scaffold for the spatial orientation of pharmacophoric groups, facilitating interactions with biological targets. The compound this compound incorporates three key features of significant interest in drug design: the naphthalene core, a primary aminomethyl group, and a bromine substituent. The aminomethyl group can act as a crucial hydrogen bond donor and can be protonated at physiological pH, enabling ionic interactions. The bromine atom, more than just a steric bulky group, can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity through the formation of halogen bonds.[1] This unique combination suggests that this compound could serve as a valuable building block for novel therapeutics, particularly in areas such as oncology and inflammatory diseases where kinase inhibitors play a pivotal role.

Proposed Synthesis Pathway

A theoretical two-step synthesis for this compound is proposed, commencing from the readily accessible precursor, 4-bromo-2-aminonaphthalene. The synthesis involves the conversion of the amino group to a nitrile via a Sandmeyer reaction, followed by the reduction of the nitrile to the target primary amine.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of 4-Bromo-2-cyanonaphthalene (Sandmeyer Reaction)

The Sandmeyer reaction is a well-established method for the conversion of aryl amines to aryl nitriles via a diazonium salt intermediate.[2][3]

Materials and Reagents:

-

4-Bromo-2-aminonaphthalene

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Deionized water

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

A solution of 4-bromo-2-aminonaphthalene (1 equivalent) in aqueous hydrochloric acid is prepared in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

The flask is cooled to 0-5 °C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored.

-

In a separate flask, a solution of copper(I) cyanide (1.3 equivalents) and potassium cyanide (1.5 equivalents) in water is prepared and cooled to 0 °C.

-

The cold diazonium salt solution is slowly added to the stirred copper(I) cyanide solution. Effervescence (N₂ gas) is observed.

-

The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1 hour to ensure complete reaction.[4]

-

After cooling, the mixture is extracted with dichloromethane. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 4-bromo-2-cyanonaphthalene.

Step 2: Synthesis of this compound (Nitrile Reduction)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines.[5][6]

Materials and Reagents:

-

4-Bromo-2-cyanonaphthalene

-